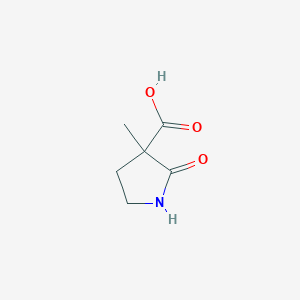

3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJXJSGAWIPHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514072-02-6 | |

| Record name | 3-methyl-2-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Abstract: 3-Methyl-2-oxopyrrolidine-3-carboxylic acid is a substituted lactam derivative with a chiral center, positioning it as a molecule of interest within medicinal chemistry and drug discovery. The pyrrolidone core is a privileged scaffold found in numerous pharmaceuticals. Understanding the fundamental physicochemical properties of this specific compound is a critical prerequisite for any drug development campaign, influencing everything from initial screening and synthesis to formulation and pharmacokinetic behavior. This guide provides a comprehensive overview of the known and predicted properties of this compound. Due to a scarcity of published experimental data for this specific molecule, this document consolidates high-quality predicted data from established computational models and presents authoritative, field-proven experimental protocols for the determination of these key parameters, providing a robust framework for its future investigation and application.

Molecular Structure and Core Identifiers

The foundational step in characterizing any potential drug candidate is to define its structure and fundamental properties. This compound (C₆H₉NO₃) possesses a five-membered lactam ring with a carboxylic acid and a methyl group attached to the same quaternary carbon at the 3-position. This structure results in a chiral center, meaning the molecule can exist as two enantiomers, a factor with profound implications for its biological activity and regulatory approval pathway.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1514072-02-6 | |

| Molecular Formula | C₆H₉NO₃ | [1][2] |

| Molecular Weight | 143.14 g/mol | [1] |

| Canonical SMILES | CC1(CCNC1=O)C(=O)O | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Predicted Physicochemical Properties: A Drug Discovery Perspective

While experimental data remains the gold standard, validated computational predictions are indispensable tools in early-stage drug discovery for prioritizing candidates.[2] The following table summarizes the key predicted properties for this compound.

| Parameter | Predicted Value | Significance in Drug Development | Source |

| pKa (acidic) | 4.38 ± 0.20 | The predicted pKa is crucial for understanding the molecule's ionization state.[3][4][5] At physiological pH (~7.4), the carboxylic acid group (pKa ~4.38) will be predominantly deprotonated (ionized), rendering the molecule negatively charged. This strongly influences solubility, membrane permeability, and receptor interactions.[3][5][6] | [3] |

| XLogP3-AA | 0.3 | This value, a measure of lipophilicity, suggests the compound is relatively hydrophilic. Low LogP values are often associated with higher aqueous solubility but potentially lower membrane permeability. This balance is a key consideration in oral drug design. | [1] |

| Boiling Point | 403.9 ± 38.0 °C | Indicates low volatility and strong intermolecular forces (hydrogen bonding from the carboxylic acid and amide groups), typical for a molecule of this structure. | [3] |

| Density | 1.278 ± 0.06 g/cm³ | Provides an estimate of the compound's physical state and is useful for formulation and manufacturing calculations. | [3] |

Assessment against Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule for oral administration.[7][8][9]

-

Molecular Weight: 143.14 g/mol (< 500) - Pass

-

LogP: 0.3 (< 5) - Pass

-

Hydrogen Bond Donors: 2 (≤ 5) - Pass [1]

-

Hydrogen Bond Acceptors: 3 (≤ 10) - Pass [1]

Authoritative Experimental Protocols for Characterization

The following sections detail standard, self-validating experimental methodologies that are foundational for the empirical characterization of this compound or analogous small molecules.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa dictates the extent of ionization at a given pH. For this molecule, the carboxylic acid is the primary ionizable group. Potentiometric titration is the benchmark method for pKa determination. It relies on monitoring pH changes as a function of the volume of a titrant (e.g., NaOH) added.

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) can be used, though this will yield an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with gentle stirring.

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This corresponds to the midpoint of the steepest part of the titration curve.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. drughunter.com [drughunter.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. web.williams.edu [web.williams.edu]

A Technical Guide to the Structural Elucidation of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. As drug discovery and development professionals know, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological evaluation rests.[1][2] This document eschews a generic template, instead presenting a logical, self-validating workflow that mirrors the investigative process undertaken in a modern analytical chemistry laboratory. We will proceed from the foundational determination of the molecular formula to the intricate mapping of the atomic framework and connectivity, explaining the causality behind each experimental choice.

The target molecule, this compound, possesses several key structural features that dictate our analytical strategy: a lactam (cyclic amide), a carboxylic acid, two methylene groups, a methyl group, and a non-protonated quaternary carbon center. The presence of this quaternary carbon makes techniques that establish long-range connectivity indispensable.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the elemental composition and the types of functional groups present.[3][4] This information provides the fundamental constraints for piecing together the molecular puzzle.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to map the structure, we must know the exact elemental formula. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap analyzers, delivers mass accuracy to within a few parts per million (ppm).[5] This precision is crucial for distinguishing between molecular formulas that may have the same nominal mass but different elemental compositions (isobars).[6][7]

Predicted Data: The molecular structure of this compound has a chemical formula of C₆H₉NO₃.[8] Its predicted monoisotopic mass is 143.05824 Da.[8] An HRMS experiment would be expected to yield a measured mass that confirms this value with very high accuracy.

| Parameter | Predicted Value | Source |

| Molecular Formula | C₆H₉NO₃ | [8] |

| Monoisotopic Mass | 143.05824 Da | [8] |

| Observed [M+H]⁺ | 144.06552 m/z | [2] |

| Observed [M-H]⁻ | 142.05096 m/z | [2] |

| Required Mass Accuracy | < 5 ppm | [5] |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Collect data in both positive (Electrospray Ionization, ESI+) and negative (ESI-) modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₆H₉NO₃. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.[8][9]

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[3][4] For our target molecule, we expect to see distinct signals for the carboxylic acid O-H and C=O bonds, as well as the amide N-H and C=O bonds.

Predicted Data: The presence of both a carboxylic acid and a lactam will result in a complex but highly informative IR spectrum.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance | Source |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad | [10][11] |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, sharp | [10][11] |

| Lactam (Amide) | N-H stretch | ~3200 | Medium, broad | [10] |

| Lactam (Amide) | C=O stretch | 1690 - 1650 | Strong, sharp | [12][13] |

| Alkyl | C-H stretch | 3000 - 2850 | Medium, sharp | [10] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the key absorption bands and correlate them with the functional groups predicted from the molecular formula. The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11] The two distinct carbonyl peaks are critical for confirming the presence of both the acid and the lactam.

Part 2: Elucidating the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[14][15] A systematic, multi-experiment approach is required to assemble the full structure.

Workflow for NMR-Based Structure Elucidation

Caption: A logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: ¹H, ¹³C, and DEPT

Expertise & Rationale: 1D NMR provides the initial census of proton and carbon environments.

-

¹H NMR: Counts the number of unique proton environments and provides information on neighboring protons through spin-spin splitting.[16][17]

-

¹³C NMR: Counts the number of unique carbon environments. The wide chemical shift range usually allows for the resolution of all carbons.[18][19] Carbonyl carbons are particularly distinct, appearing far downfield.[20][21]

-

DEPT-135: (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[22]

Predicted 1D NMR Data:

| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| 1-CH₃ | ~1.5 | s | 3H | ~25 | Positive (CH₃) |

| 2-C | - | - | - | ~50 | Null (C) |

| 3-CH₂ | ~2.0-2.4 | m | 2H | ~35 | Negative (CH₂) |

| 4-CH₂ | ~3.3 | t | 2H | ~45 | Negative (CH₂) |

| 5-C=O (Lactam) | - | - | - | ~175 | Null (C=O) |

| 6-C=O (Acid) | - | - | - | ~178 | Null (C=O) |

| N-H | ~7.5-8.5 | br s | 1H | - | - |

| O-H | ~10-12 | br s | 1H | - | - |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Two-Dimensional (2D) NMR: Building the Molecular Chains

Expertise & Rationale: 2D NMR experiments reveal through-bond correlations, allowing us to connect the individual atoms identified in 1D NMR into molecular fragments.[23]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[24] In our molecule, this will establish the connectivity of the two methylene groups.

-

Expected Correlation: A cross-peak between the proton signals of the C3-H₂ and C4-H₂ groups.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[24][25] It definitively links the proton and carbon spectra.

-

Expected Correlations:

-

¹H at ~1.5 ppm with ¹³C at ~25 ppm (CH₃)

-

¹H at ~2.0-2.4 ppm with ¹³C at ~35 ppm (C3-H₂)

-

¹H at ~3.3 ppm with ¹³C at ~45 ppm (C4-H₂)

-

-

The Crucial Link: HMBC for Long-Range Connectivity

Expertise & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for this specific structure. It shows correlations between protons and carbons that are two or three bonds apart.[26][27] Its power lies in its ability to "see" across non-protonated atoms, such as quaternary carbons and carbonyls. This is the only way to definitively place the methyl and carboxylic acid groups on the C2 quaternary center and to confirm the ring structure.

Key Predicted HMBC Correlations:

Caption: Key expected HMBC correlations for structural confirmation.

-

From Methyl Protons (H on C1): Correlations to the quaternary carbon (C2, ²J), the adjacent methylene carbon (C3, ³J), the carboxylic acid carbonyl (C6, ²J), and the lactam carbonyl (C5, ³J). These correlations unequivocally place the methyl group at the C2 position.

-

From Methylene Protons (H on C3): Correlations to the quaternary carbon (C2, ²J) and the methyl carbon (C1, ³J), confirming the C2-C3 bond.

-

From Methylene Protons (H on C4): A correlation to the lactam carbonyl (C5, ³J) is essential for confirming the closure of the five-membered ring.

Part 3: Absolute Configuration

Expertise & Rationale: The elucidation described thus far confirms the constitution and connectivity of the molecule. However, the C2 carbon is a chiral center. To determine the absolute configuration (R or S), a method sensitive to three-dimensional arrangement is required. Single-crystal X-ray crystallography is the gold standard for this purpose, provided a suitable crystal can be grown.[28][29] It provides an unambiguous 3D structure and allows for the determination of the absolute configuration through analysis of anomalous dispersion.[30][31]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a high-quality single crystal of the compound (typically >0.1 mm) from a suitable solvent system. This can be a challenging and time-consuming step.[28]

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to obtain the 3D arrangement of atoms and their connectivity.

-

Absolute Structure Determination: Determine the Flack parameter; a value close to zero for the correct enantiomer confirms the absolute configuration.

Conclusion

The structural elucidation of this compound is a systematic process where each piece of analytical data provides an overlapping and confirmatory layer of evidence. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy identifies the key carboxylic acid and lactam functional groups. A comprehensive suite of 1D and 2D NMR experiments, culminating in the critical HMBC analysis, pieces together the atomic framework and unambiguously confirms the connectivity around the challenging quaternary carbon center. Finally, X-ray crystallography stands as the definitive technique to resolve the molecule's absolute stereochemistry. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Levin, K. et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available from: [Link]

-

Reibarkh, M. et al. (2020). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 63(16), 8686-8707. Available from: [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available from: [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available from: [Link]

- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2974-2980.

-

Takeuchi, K. et al. (2018). Application of NMR in drug discovery. researchmap. Available from: [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available from: [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available from: [Link]

-

Fleming, I., & Williams, D. (2021). Spectroscopic Methods in Organic Chemistry (7th ed.). Chemistry Steps. Available from: [Link]

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Available from: [Link]

-

Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. Available from: [Link]

-

Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Available from: [Link]

-

SciSpace. (n.d.). Spectroscopic Methods in Organic Chemistry. Available from: [Link]

-

Forrester, S. R. et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum. ACS Publications. Available from: [Link]

-

PubMed. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. National Library of Medicine. Available from: [Link]

-

Fleming, I., & Williams, D. (2021). Spectroscopic Methods in Organic Chemistry. Apple Books. Available from: [Link]

-

Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]

-

Nagana Gowda, G. A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available from: [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available from: [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

- Fleming, I., & Williams, D. (n.d.). Spectroscopic Methods in Organic Chemistry. Google Books.

-

Jones, P. G. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products II. Elsevier. Available from: [Link]

- Williams, D. H., & Fleming, I. (n.d.). Spectroscopic Methods in Organic Chemistry. Google Books.

-

University of Calgary. (n.d.). IR: carboxylic acids. Available from: [Link]

- Thiemann, W. H. P., & Brand, J. (2007). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. Georg Thieme Verlag.

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Available from: [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link]

-

Wang, B. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction. American Crystallographic Association. Available from: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]

-

Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

University of Sheffield. (n.d.). 13 Carbon NMR. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]

-

University of York. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available from: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Available from: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. chemistry.com.pk [chemistry.com.pk]

- 4. scispace.com [scispace.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 9. longdom.org [longdom.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 14. jchps.com [jchps.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Interpreting | OpenOChem Learn [learn.openochem.org]

- 18. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. che.hw.ac.uk [che.hw.ac.uk]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. web.uvic.ca [web.uvic.ca]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 30. Thieme E-Books & E-Journals [thieme-connect.de]

- 31. Absolute configuration determination of small molecules with X-ray and electron diffraction – Pharma Crystallization Summit [crystallizationsummit.com]

IUPAC name for C6H9NO3 compound

An In-Depth Technical Guide to Methyl 2-acetamidoprop-2-enoate (C6H9NO3) for Researchers and Drug Development Professionals

Introduction

Methyl 2-acetamidoprop-2-enoate, a compound with the molecular formula C6H9NO3, is an α,β-unsaturated ester that serves as a pivotal intermediate in organic synthesis and has emerged as a molecule of interest in medicinal chemistry.[1] Its IUPAC name is methyl 2-acetamidoprop-2-enoate.[2] Also known by synonyms such as methyl 2-acetamidoacrylate and N-acetyldehydroalanine methyl ester, this compound is the methyl ester of 2-acetamidoacrylic acid.[1][2] Structurally, it is a derivative of the unstable amino acid dehydroalanine, with the N-acetylation preventing tautomerization to the corresponding imine.[3]

This guide provides a comprehensive overview of methyl 2-acetamidoprop-2-enoate, detailing its physicochemical properties, synthesis, key chemical reactions, and, most importantly, its applications in research and drug development. For scientists and professionals in these fields, understanding the utility of this versatile molecule can unlock new avenues for the synthesis of novel amino acid derivatives and the development of potential therapeutics.

Physicochemical Properties

Methyl 2-acetamidoprop-2-enoate is a white solid at room temperature.[3] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling and use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C6H9NO3 | [2][3] |

| Molar Mass | 143.142 g/mol | [3] |

| IUPAC Name | methyl 2-acetamidoprop-2-enoate | [2] |

| CAS Number | 35356-70-8 | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 50–52 °C | [1] |

| Boiling Point | 104 °C at 8 mmHg | [4] |

| Solubility | Moderately soluble in chloroform and methanol | [1] |

Synthesis and Reactivity

The synthesis of methyl 2-acetamidoprop-2-enoate is well-established, with common methods ensuring its accessibility for research and development purposes. A prevalent synthetic route involves the dehydrohalogenation of a precursor derived from the readily available amino acid, alanine.[1]

Synthetic Protocol: Dehydrohalogenation Route

A common laboratory-scale synthesis starts from N-acetylalanine methyl ester. The protocol involves the following conceptual steps:

-

Chlorination: The N-acetylalanine methyl ester is first chlorinated at the β-position, typically using a reagent like N-chlorosuccinimide (NCS).

-

Elimination: The resulting β-chloro intermediate is then subjected to dehydrochlorination using a suitable base to introduce the double bond, yielding the final product.

Key Reactivity: A Versatile Michael Acceptor

The synthetic utility of methyl 2-acetamidoprop-2-enoate is largely defined by its nature as an electrophilic alkene. The electron-withdrawing ester and amide groups render the β-carbon susceptible to nucleophilic attack. This reactivity is primarily exploited in two major classes of reactions:

-

Michael Addition: This is arguably the most significant reaction of methyl 2-acetamidoprop-2-enoate.[3] It readily undergoes conjugate addition with a wide range of nucleophiles, including secondary amines, thiols, imidazoles, and pyrazoles.[1] This reaction is a powerful tool for the synthesis of β-substituted α-amino acid derivatives, which are valuable building blocks in peptide synthesis and drug discovery.[1] The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate.

-

Diels-Alder Reaction: As a dienophile, methyl 2-acetamidoprop-2-enoate can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclic amino acid precursors.[1] This provides a route to conformationally constrained amino acids, which are of great interest in the design of peptides and peptidomimetics with specific secondary structures.

Applications in Research and Drug Development

The applications of methyl 2-acetamidoprop-2-enoate are multifaceted, spanning from its use as a fundamental building block in organic synthesis to its potential as a bioactive molecule.

Intermediate in the Synthesis of Unnatural Amino Acids

The ability of methyl 2-acetamidoprop-2-enoate to undergo Michael additions is extensively utilized for the synthesis of a diverse array of unnatural amino acids. By choosing the appropriate nucleophile, researchers can introduce various functionalities at the β-position. These custom-designed amino acids are then incorporated into peptides or used as standalone molecules in drug discovery programs to:

-

Modulate Peptide Conformation: Introducing bulky or conformationally restricted side chains can enforce specific secondary structures (e.g., β-turns), which can be crucial for biological activity.

-

Enhance Metabolic Stability: The incorporation of unnatural amino acids can render peptides less susceptible to proteolytic degradation, thereby improving their pharmacokinetic profiles.

-

Probe Biological Systems: Amino acids with fluorescent tags, cross-linking agents, or other reporter groups can be synthesized and used to study protein-protein interactions or enzyme mechanisms.

Anti-inflammatory Properties and Therapeutic Potential

Recent preclinical studies have highlighted the potential of methyl 2-acetamidoprop-2-enoate as an anti-inflammatory agent.[1][4] It is considered an analog of ethyl pyruvate, a compound known to possess anti-inflammatory and cytoprotective effects.[5] In a mouse model of sepsis, administration of methyl 2-acetamidoprop-2-enoate was shown to reduce acute kidney injury, liver damage, and the levels of pro-inflammatory cytokines.[1]

While the precise mechanism of its anti-inflammatory action is still under investigation, it is hypothesized to involve the modulation of key inflammatory signaling pathways. As a Michael acceptor, it has the potential to covalently modify cysteine residues in proteins, such as those in transcription factors (e.g., NF-κB) or enzymes involved in the inflammatory cascade. This covalent modification could inhibit the activity of these pro-inflammatory proteins.

Applications in Polymer Chemistry

Beyond its applications in medicinal chemistry, methyl 2-acetamidoprop-2-enoate can be copolymerized with other monomers, such as styrene or methyl acrylate, to create functional polymers.[1] For instance, its incorporation into polymer chains can introduce thermosensitive properties, leading to materials that change their solubility or conformation in response to temperature changes.[4] Such smart polymers have potential applications in drug delivery, tissue engineering, and diagnostics.

Conclusion

Methyl 2-acetamidoprop-2-enoate is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its straightforward synthesis and rich reactivity, particularly its propensity to undergo Michael additions, make it an indispensable tool for the construction of complex and novel amino acid derivatives. Furthermore, its emerging biological activity as an anti-inflammatory agent opens up exciting possibilities for its development as a therapeutic lead. A thorough understanding of the chemistry and biology of this compound will undoubtedly continue to fuel innovation in both synthetic methodology and medicinal chemistry.

References

-

Grokipedia. Methyl 2-acetamidoacrylate. Available from: [Link]

-

Wikipedia. Methyl 2-acetamidoacrylate. Available from: [Link]

-

PubChem. Methyl 2-acetamidoacrylate. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative, represents a compelling scaffold for medicinal chemistry and drug discovery. Its rigid, chiral structure makes it an attractive building block for creating novel therapeutics with defined three-dimensional pharmacophores. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and a discussion of its potential applications in drug development, drawing insights from the broader class of pyrrolidone-based compounds.

Introduction: The Significance of the Pyrrolidone Scaffold

The pyrrolidone (or 2-oxopyrrolidine) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an ideal backbone for designing molecules that can selectively interact with biological targets such as enzymes and receptors. The introduction of substituents, such as the methyl and carboxylic acid groups at the 3-position in the target molecule, allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles.

Derivatives of pyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor agonists.[1] The core structure's versatility has led to its incorporation into compounds targeting a variety of diseases. This guide focuses specifically on the 3-methyl substituted variant, providing a technical foundation for its synthesis and potential exploration in drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1514072-02-6 | PubChem |

| Molecular Formula | C₆H₉NO₃ | PubChem |

| Molecular Weight | 143.14 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CC1(CCNC1=O)C(=O)O | PubChem[2] |

| Predicted Boiling Point | 403.9±38.0 °C | ChemicalBook |

| Predicted Density | 1.278±0.06 g/cm³ | ChemicalBook |

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Proposed Synthesis Methodology

The proposed synthetic strategy involves two key steps:

-

Organocatalytic Enantioselective Michael Addition: This step establishes the core carbon skeleton and sets the stereochemistry.

-

Reductive Cyclization: This step forms the pyrrolidone ring.

Sources

- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C6H9NO3 | CID 82651325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

biological activity of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid Derivatives

Introduction: The Significance of the 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine (also known as γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique conformational constraints and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. The introduction of a methyl and a carboxylic acid group at the 3-position creates the this compound core (C₆H₉NO₃), a versatile starting point for the development of novel therapeutic agents.[1][2] Derivatives built upon this framework have demonstrated a remarkable breadth of biological activities, including anticonvulsant, neuroprotective, antimicrobial, and anti-inflammatory effects, making them a subject of intense investigation for drug discovery professionals.[3][4][5][6]

This technical guide offers a comprehensive exploration of the biological activities associated with this compound derivatives. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their therapeutic potential.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives is crucial for evaluating their biological activity, as stereochemistry often dictates pharmacological effect. A prominent and atom-economical method involves the organocatalytic enantioselective Michael addition.[7][8] This approach allows for the concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids from readily available starting materials, achieving high enantiomeric excess.[7][8]

The general workflow involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, which, after subsequent transformations, yields the desired pyrrolidine core. This method represents a significant improvement over older, multi-step syntheses that often began from precursors like 4-hydroxy-proline.[7]

Caption: General workflow for the synthesis of pyrrolidine derivatives.

Key Biological Activities and Mechanisms of Action

Anticonvulsant Properties

A significant area of research for this class of compounds is in the treatment of epilepsy. Numerous derivatives have demonstrated potent anticonvulsant activity in preclinical seizure models.[3][9] The primary screening assays used are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures.[3] A third model, the 6 Hz test, is employed to identify agents effective against pharmacoresistant limbic seizures.[9][10]

Mechanism of Action: The anticonvulsant effects of these derivatives are often attributed to their interaction with voltage-gated ion channels.[3][9] In vitro radioligand binding studies have shown that certain active compounds influence both sodium (Na+) and calcium (Ca2+) channels, which are critical for regulating neuronal excitability.[3][9] By modulating the activity of these channels, the compounds can suppress the abnormal and excessive neuronal firing that characterizes seizures.

Caption: Proposed mechanism of anticonvulsant action via ion channel modulation.

Quantitative Data Summary:

| Compound ID | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) | Reference |

| Compound 10 | 32.08 | - | - | [3] |

| Compound 9 | - | 40.34 | - | [3] |

| Compound 4 | 62.14 | - | 75.59 | [9] |

| Compound 6 | 68.30 | - | 28.20 | [10] |

| Valproic Acid | 252.7 | 130.6 | 130.6 | [9][10] |

| Ethosuximide | - | 221.7 | - | [9] |

Table 1: Anticonvulsant activity of selected derivatives compared to reference drugs.

Notably, several derivatives have shown superior potency and better safety profiles than clinically used antiepileptic drugs like valproic acid and ethosuximide.[3][9][10]

Neuroprotective Effects

The pyrrolidine scaffold is also implicated in neuroprotection. While direct studies on this compound are emerging, related structures like Thiazolidine-4-Carboxylic Acid derivatives have shown promise in mitigating neurodegeneration.[6] The proposed mechanisms involve the reduction of oxidative stress and neuroinflammation, key pathological features in many neurodegenerative diseases.[6][11]

Mechanism of Action: These compounds can act as potent free radical scavengers and can modulate inflammatory signaling cascades.[6][12] For example, they may inhibit the ROS/NF-κB/NLRP3 pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and enzymes like COX-2, ultimately protecting neurons from damage.[6] In vitro models, such as hydrogen peroxide-induced oxidative stress in neuroblastoma cells or 6-OHDA-induced toxicity in synaptosomes, are used to evaluate these protective effects.[11]

Antimicrobial and Anti-inflammatory Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents.[4][5][13]

Antimicrobial Activity: A number of studies have focused on creating libraries of these derivatives to screen against various pathogens.[5][13][14][15] Potent activity has been observed, particularly against Gram-positive bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus.[5][13][15] Some hydrazone derivatives have demonstrated minimum inhibitory concentrations (MIC) superior to the control antibiotic cefuroxime.[5] Furthermore, certain compounds have shown efficacy in disrupting bacterial biofilms, a critical factor in persistent infections.[5][15]

Quantitative Data Summary:

| Compound Moiety | Target Strain | MIC (µg/mL) | Reference Drug (Cefuroxime) MIC (µg/mL) | Reference |

| Benzylidene hydrazone | S. aureus | 3.9 | 7.8 | [5] |

| 5-nitrothien-2-yl hydrazone | S. aureus | <3.9 | 7.8 | [5] |

| 5-nitrothien-2-yl hydrazone | L. monocytogenes | 3.9 | 7.8 | [5] |

| 5-nitrothien-2-yl hydrazone | B. cereus | 7.8 | 7.8 | [5] |

| 5-nitrofuran-2-yl moiety | S. aureus | 7.8 | 7.8 | [5] |

Table 2: Antibacterial activity of selected 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Anti-inflammatory Activity: The anti-inflammatory potential has been explored by screening compounds against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in tissue remodeling during inflammation.[4] Several 5-oxopyrrolidine-3-carboxylic acid derivatives showed promising inhibitory activity against these enzymes.[4]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrrolidine core and its appended functionalities.

-

For Anticonvulsant Activity: Studies on acetamide derivatives have shown that the nature of the terminal amide group significantly influences potency and the spectrum of activity (MES vs. scPTZ vs. 6 Hz).[3][10] For instance, incorporating specific piperazine moieties can dramatically enhance activity in the MES and 6 Hz models.[10] The substitution pattern on aryl rings attached to the core also plays a critical role.[9]

Caption: Key structure-activity relationship (SAR) considerations.

-

For Antimicrobial Activity: The introduction of hydrazone moieties derived from various aromatic and heterocyclic aldehydes is a key strategy.[5][14] Derivatives containing 5-nitrothienyl and 5-nitrofuranyl fragments have shown particularly potent and broad-spectrum antibacterial effects.[5][15]

Experimental Protocols

Protocol 5.1: Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Adult male mice are typically used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

-

Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Protocol 5.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to screen for drugs effective against absence seizures.

-

Animal Model: Adult male mice.

-

Compound Administration: As described in the MES test.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for a period of 30 minutes.

-

Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure type.

-

Data Analysis: The ED₅₀ is calculated as described for the MES test.

Protocol 5.3: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

-

Controls: Positive (bacteria + medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Future Directions and Conclusion

Derivatives of this compound represent a highly promising class of compounds with a diverse range of therapeutic applications. The robust anticonvulsant activity demonstrated by several analogs, coupled with favorable safety profiles, warrants further investigation and lead optimization for the development of novel antiepileptic drugs. The emerging evidence for their neuroprotective and antimicrobial activities opens new avenues for research, particularly in the context of neurodegenerative diseases and the rising threat of antibiotic resistance.

Future work should focus on:

-

Mechanistic Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure drug-likeness.

-

Broadening the Scope: Synthesizing and screening new libraries of derivatives to explore other potential therapeutic areas, such as oncology and antiviral applications.

References

- Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed.

- This compound | C6H9NO3 | CID 82651325 - PubChem.

- (PDF)

- Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities - PubMed.

- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC - PubMed Central.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI.

- Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and r

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI.

- Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl.

- This compound (C6H9NO3) - PubChemLite.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH.

- Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - ResearchG

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI.

- Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration - Journal of Biomedical Research & Environmental Sciences.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv

- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI.

- Carboxyfullerenes as neuroprotective agents - PubMed - NIH.

Sources

- 1. This compound | C6H9NO3 | CID 82651325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]

- 12. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 14. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

3-Methyl-2-oxopyrrolidine-3-carboxylic acid mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Preamble: Charting Unexplored Territory

In the landscape of neuropharmacology, the pyrrolidone scaffold represents a foundational element for a multitude of compounds exhibiting nootropic, or cognitive-enhancing, properties.[1][2] While the mechanisms of some of these derivatives, such as piracetam and its analogues, have been the subject of extensive research, many related structures remain uncharacterized. This compound is one such molecule. As of the current date, the specific molecular mechanism of action for this compound has not been elucidated in peer-reviewed literature.

This technical guide, therefore, ventures into a hypothesis-driven exploration. Based on its core chemical architecture—a 2-oxopyrrolidine ring—we propose that this compound functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptor.[3][4] This places it within the functional class of "ampakines," compounds known to enhance synaptic plasticity and cognitive function.[4][5]

This document will serve as an in-depth guide for researchers, scientists, and drug development professionals. It will not only detail the hypothesized mechanism but will also provide a comprehensive framework of experimental protocols required to rigorously test this hypothesis, thereby charting a course for the scientific investigation of this novel compound.

The Ampakine Hypothesis: A Mechanistic Framework

The foundation of our hypothesis rests on the established pharmacology of the 2-pyrrolidinone structure, which is central to a class of nootropics.[1] Compounds like aniracetam, for example, are known to be positive allosteric modulators of AMPA receptors.[2][6] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are pivotal for synaptic plasticity, the cellular basis of learning and memory.[3][6]

The AMPA Receptor: A Target for Cognitive Enhancement

AMPA receptors (AMPARs) are tetrameric ion channels that, upon binding to the neurotransmitter glutamate, open to allow the influx of sodium and calcium ions, leading to neuronal depolarization. The strength of this synaptic transmission is not static; it can be modified by various factors, including the number of receptors at the synapse and their biophysical properties.[7]

Proposed Mechanism of Action: Positive Allosteric Modulation

We hypothesize that this compound acts as an ampakine. Unlike direct agonists, ampakines do not activate AMPARs on their own. Instead, they bind to an allosteric site on the receptor complex, a location distinct from the glutamate-binding site.[3][5] This binding event is proposed to induce a conformational change that stabilizes the receptor in its open or glutamate-bound state.[6]

The primary consequences of this allosteric modulation are:

-

Slowing of Deactivation: The rate at which the ion channel closes after glutamate unbinds is reduced.

-

Attenuation of Desensitization: The process by which the receptor becomes temporarily unresponsive to continuous glutamate presence is lessened.[4]

By slowing these kinetics, each glutamate binding event leads to a prolonged and more robust excitatory postsynaptic current (EPSC). This amplification of the natural synaptic signal is the hallmark of ampakine action.[4][6]

Downstream Effects on Synaptic Plasticity

The potentiation of AMPAR-mediated currents has profound effects on synaptic plasticity, most notably on Long-Term Potentiation (LTP). LTP is a persistent strengthening of synapses that is widely considered a key cellular mechanism underlying learning and memory.[8][9] By enhancing the postsynaptic response to high-frequency stimulation, ampakines can lower the threshold for LTP induction or increase its magnitude, thereby facilitating the processes of memory formation and consolidation.[9]

Caption: Hypothesized mechanism of this compound as an AMPA receptor PAM.

A Framework for Experimental Validation

To transition from hypothesis to established mechanism, a systematic and multi-tiered experimental approach is required. The following protocols provide a self-validating system to rigorously test the proposed action of this compound.

Experiment 1: Direct Modulation of AMPA Receptors in a Recombinant System

Causality and Rationale: The most direct method to confirm an interaction with AMPA receptors is to use a simplified, controlled environment. By expressing specific AMPAR subunits in a non-neuronal cell line (like HEK293 cells), we can isolate the receptor and directly measure how its function is altered by the compound, free from the complexities of a native neuronal environment.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect cells with plasmids encoding the desired AMPAR subunits (e.g., GluA1 and GluA2 for a common heteromeric receptor) and a marker protein like GFP using a standard lipid-based transfection reagent.

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Prepare an external solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Prepare an internal pipette solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂-ATP (pH 7.2).

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Identify GFP-positive cells for recording.

-

Using a glass micropipette (3-5 MΩ resistance), establish a whole-cell patch-clamp configuration.

-

Voltage-clamp the cell at -60 mV.

-

-

Drug Application and Data Acquisition:

-

Use a rapid solution exchange system to apply 10 mM glutamate for a short duration (1-2 ms) to elicit a control AMPAR-mediated current. This measures the deactivation kinetics.

-

Apply a longer pulse of 10 mM glutamate (200-500 ms) to measure desensitization.

-

Perfuse the test compound, this compound, at various concentrations (e.g., 1 µM to 100 µM) for at least 1 minute before co-applying with glutamate.

-

Record the changes in the peak amplitude of the current, the decay time constant (τ) for deactivation, and the percentage of current desensitization.

-

-

Data Analysis:

-

Compare the current characteristics in the presence and absence of the compound. A positive modulator would be expected to increase the peak amplitude and/or significantly slow the deactivation and desensitization rates.

-

Plot a dose-response curve to determine the EC₅₀ of the compound's modulatory effect.

-

Caption: A streamlined workflow for testing AMPAR modulation via patch-clamp.

Experiment 2: Enhancement of Synaptic Plasticity in a Native Circuit

Causality and Rationale: Demonstrating a direct effect on recombinant receptors is crucial, but it is equally important to show that the compound can modulate synaptic function in an intact neural circuit. Long-Term Potentiation (LTP) in acute hippocampal slices is the gold-standard assay for assessing synaptic plasticity relevant to memory.[8][10] A true cognitive enhancer would be expected to facilitate this process.

Experimental Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate a young adult rodent (e.g., a C57BL/6 mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut 300-400 µm thick horizontal slices of the hippocampus using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

fEPSP Recording:

-

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Deliver baseline stimuli (e.g., every 30 seconds) and adjust the intensity to elicit an fEPSP that is 30-40% of the maximal response.

-

-

LTP Induction and Drug Application:

-

Record a stable baseline of fEPSPs for at least 20 minutes.

-

Apply the test compound by switching to aCSF containing this compound.

-

After 20-30 minutes of drug perfusion, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[10]

-

Continue to record fEPSPs for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline average.

-

Compare the magnitude of potentiation (the percentage increase in fEPSP slope 50-60 minutes post-HFS) between control slices and slices treated with the compound. A significant increase in the magnitude of LTP in the presence of the compound would strongly support the hypothesis.

-

Caption: Experimental workflow for assessing the impact on Long-Term Potentiation.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Data from Patch-Clamp Electrophysiology

| Parameter | Control (Glutamate only) | + 10 µM Compound | % Change |

| Peak Current (pA) | -520 ± 45 | -780 ± 60 | +50% |

| Deactivation Tau (ms) | 1.8 ± 0.2 | 4.5 ± 0.4 | +150% |

| Desensitization (%) | 85 ± 5 | 55 ± 7 | -35% |

Data presented as Mean ± SEM. A positive change indicates potentiation of AMPAR function.

Table 2: Hypothetical Data from LTP Experiments

| Group | Baseline fEPSP Slope (mV/ms) | LTP Magnitude (% of Baseline) |

| Vehicle Control | -0.45 ± 0.05 | 145 ± 8% |

| + 10 µM Compound | -0.47 ± 0.06 | 195 ± 12% |

LTP magnitude measured 60 minutes post-HFS. A higher percentage indicates enhanced synaptic potentiation.

Interpretation: Results consistent with these hypothetical tables would provide strong, multi-level evidence supporting the hypothesis that this compound is a positive allosteric modulator of AMPA receptors. Specifically, a direct enhancement of receptor currents (Table 1) coupled with a facilitation of a key form of synaptic plasticity (Table 2) would build a compelling case for its classification as an ampakine.

Synthesis and Purity Considerations

For all biological testing, the synthesis of this compound must yield a compound of high purity (>98%), confirmed by methods such as NMR and mass spectrometry. The presence of impurities could confound experimental results. Several synthetic routes for substituted pyrrolidine-3-carboxylic acids have been described in the literature, often involving asymmetric Michael additions or catalytic hydrogenation, which could be adapted for this specific molecule.[11][12]

Conclusion and Future Directions

While the mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests a role as a positive allosteric modulator of AMPA receptors. This guide provides a robust, hypothesis-driven framework for its investigation.

Confirmation of this mechanism would open several avenues for future research:

-

Behavioral Studies: Investigating the compound's effects on learning and memory in animal models (e.g., Morris water maze, novel object recognition).

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs to understand the roles of the methyl and carboxylic acid groups in its modulatory activity.

-

Receptor Subunit Selectivity: Determining if the compound preferentially modulates specific AMPAR subunit compositions, which could inform its therapeutic potential and side-effect profile.

By following the experimental logic and protocols outlined herein, researchers can effectively probe the molecular action of this novel compound and determine its potential as a new tool for neuroscience research or as a lead candidate for therapeutic development.

References

-

Jin, R., Clark, S., & Gouaux, E. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(40), 9027–9036. [Link]

-

Constals, A., et al. (2015). Desensitized AMPA Receptors Escape the Synapse to Accelerate Recovery from Depression. Neuron, 85(4). This is a summary video, the full citation is: Constals, A., Penn, A. C., & Choquet, D. (2015). Desensitized AMPA receptors leave the synapse to favor synaptic potentiation. Neuron, 85(4), 787-802. [Link]

-

Zhang, Y. (2016). Visualizing AMPA receptors synaptic plasticity in vivo. McGovern Institute Symposium. [Link]

-

Wikipedia contributors. (n.d.). AMPA receptor positive allosteric modulator. Wikipedia. [Link]

-

Coombs, I. D., et al. (2017). Stargazin Modulation of AMPA Receptors. Cell Reports, 18(9), 2236-2248. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. Brain Research Reviews, 19(2), 180-222. [Link]

-

Zarghi, A., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Pharmaceuticals, 16(6), 882. [Link]

-

Turetsky, D., et al. (2005). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Journal of Neuroscience, 25(33), 7438–7448. [Link]

-

Winson-Bushby, E. (n.d.). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. [Link]

-

Grygier, B., et al. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Biomolecules, 13(1), 56. [Link]

-

Gruart, A., et al. (2006). Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice. Journal of Neuroscience, 26(49), 12885–12896. [Link]

-

Al-Douh, M. H., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7244. [Link]

-

Onaolapo, A. Y., & Onaolapo, O. J. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 3, 1. [Link]

-

Hoffman, J. L., et al. (2022). Negative modulation of AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 blunts the positive reinforcing properties of alcohol and sucrose in a brain region-dependent manner in male mice. Neuropsychopharmacology, 47(10), 1782–1791. [Link]

-

Shaffer, C. L., et al. (2014). Preclinical Pharmacology of the Low-Impact Ampakine CX717. Neuroscience, 259, 236-249. [Link]

-

Magó, Á., et al. (2021). Protocol settings for LTP experiments. ResearchGate. [Link]

-

Patel, D. R., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Long-term potentiation. Wikipedia. [Link]

-

Murgu, L., et al. (1990). [The synthesis of new pyrrolidone derivatives with psychotropic action]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 94(2), 389-392. [Link]

-

Grokipedia. (n.d.). Ampakine. Grokipedia. [Link]

- Fettes, A., & Gatti-McArthur, S. (2012). Process for the preparation of pyrollidine-3-carboxylic acids.

-

Malík, M., & Toman, M. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

-

RespireRx Pharmaceuticals. (n.d.). Lead Compounds. RespireRx Pharmaceuticals. [Link]

-

Ingwersen, J., et al. (2024). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. Frontiers in Neurology, 15. [Link]

-

Quinan, M., et al. (2019). LTP in acute hippocampal slice preparation. Journal of Undergraduate Neuroscience Education, 17(2), A111-A118. [Link]

-

Michailovienė, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7800. [Link]

-

Ueba, T., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Tetrahedron: Asymmetry, 26(15-16), 841-845. [Link]

-

Wikipedia contributors. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

Vasilev, D. S., et al. (2023). Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold. International Journal of Molecular Sciences, 24(13), 10837. [Link]

-

Thebault, J. J., et al. (2015). Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers. Journal of Clinical Pharmacology, 55(10), 1120-1127. [Link]

-

Gamzu, E., et al. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177-189. [Link]

-

El-Gazzar, M. G., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6245. [Link]

- Chen, G., et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. healthopenresearch.org [healthopenresearch.org]

- 3. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]

- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 10. scientifica.uk.com [scientifica.uk.com]

- 11. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 12. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Safety and Toxicity Assessment of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit for a Novel Pyrrolidone Derivative

In the landscape of chemical research and drug development, we frequently encounter novel molecules with promising therapeutic or functional potential. 3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a substituted pyrrolidone, represents one such entity. However, its novelty is accompanied by a significant challenge: a conspicuous absence of comprehensive safety and toxicity data in publicly accessible literature and databases[1][2]. This guide is therefore structured not as a retrospective summary of established data, but as a proactive, predictive, and methodological framework for assessing the safety and toxicity of this compound.

Drawing upon principles of structure-activity relationships (SAR), established toxicological protocols, and data from analogous chemical structures, this document will empower the research and drug development professional to:

-

Understand the predicted hazard profile of this compound based on its constituent chemical moieties.

-

Implement a logical, tiered approach to toxicological evaluation, from in silico and in vitro assessments to targeted in vivo studies.

-

Apprehend the causality behind the selection of specific toxicological assays and the interpretation of their potential outcomes.

This guide is designed to be a self-validating system, grounding its recommendations in authoritative protocols and regulatory expectations.

Molecular Profile and Predicted Hazard Classification

This compound (C6H9NO3) is characterized by a five-membered lactam (pyrrolidone) ring, a carboxylic acid group, and a methyl group, all attached to the same alpha-carbon. This unique arrangement dictates its physicochemical properties and provides clues to its potential biological interactions and toxicological profile.

Known Hazard Information